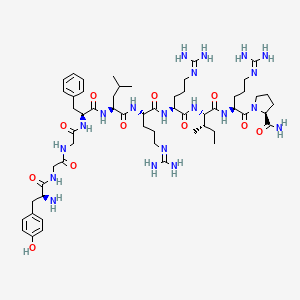

Dynorphin (1-10) amide

Description

Properties

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H92N20O11/c1-5-33(4)46(53(87)74-40(17-11-25-68-57(64)65)54(88)77-26-12-18-43(77)47(59)81)76-50(84)39(16-10-24-67-56(62)63)72-49(83)38(15-9-23-66-55(60)61)73-51(85)41(27-32(2)3)75-52(86)42(29-34-13-7-6-8-14-34)71-45(80)31-69-44(79)30-70-48(82)37(58)28-35-19-21-36(78)22-20-35/h6-8,13-14,19-22,32-33,37-43,46,78H,5,9-12,15-18,23-31,58H2,1-4H3,(H2,59,81)(H,69,79)(H,70,82)(H,71,80)(H,72,83)(H,73,85)(H,74,87)(H,75,86)(H,76,84)(H4,60,61,66)(H4,62,63,67)(H4,64,65,68)/t33-,37-,38-,39-,40-,41-,42-,43-,46-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQZMRRKJJIQBDF-RAMXHLMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H92N20O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90229980 | |

| Record name | Dynorphin amide (1-10) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90229980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1233.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79985-49-2 | |

| Record name | Dynorphin amide (1-10) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079985492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dynorphin amide (1-10) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90229980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DYNORPHIN A 1-10 AMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QW21M8B273 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Post Translational Processing of Prodynorphin Leading to Dynorphin 1 10 Amide

Prodynorphin Precursor Cleavage Pathways

The conversion of the inactive prodynorphin precursor into biologically active peptides is achieved through a series of precise enzymatic cleavages. researchgate.net Prodynorphin contains multiple pairs of basic amino acid residues, primarily Lysine-Arginine (Lys-Arg), which serve as recognition sites for specific processing enzymes. oup.comnih.gov The cleavage at these sites is a critical step in the maturation of dynorphin (B1627789) peptides. This process is not uniform across all tissues, leading to different profiles of dynorphin products in various parts of the nervous system. For instance, processing in the posterior pituitary is nearly complete, yielding mature peptides, whereas the anterior pituitary tends to store larger, intermediate precursor fragments. nih.gov

The primary enzymes responsible for the cleavage of prodynorphin are the prohormone convertases (PCs), a family of serine endoproteases. nih.govsemanticscholar.org Among these, prohormone convertase 2 (PC2) plays a predominant role in the processing of prodynorphin within the secretory pathway. wikipedia.orgresearchgate.net PC2 is co-localized with prodynorphin in the secretory granules of neurons. semanticscholar.orgkarger.com Depolarization of a neuron triggers the activation of PC2, which then cleaves prodynorphin at specific basic amino acid sites. wikipedia.org PC1 (also known as PC3) is another convertase involved, often initiating the primary cuts that produce larger intermediate fragments, which are then further processed by PC2 to yield the final, smaller dynorphin peptides like dynorphin A and dynorphin B. nih.govsemanticscholar.org The activity of these convertases is essential for generating the full repertoire of dynorphin peptides from their common precursor. karger.com

The sequential cleavage of prodynorphin results in a variety of intermediate and terminal peptide fragments. Initially, larger intermediates are produced, which are then further processed. Some of the major products derived from prodynorphin include α-neoendorphin, dynorphin A (1-17), and dynorphin B (1-13), also known as leumorphin. researchgate.netoup.com A larger 32-amino acid fragment called "big dynorphin," which contains the sequences of both dynorphin A and dynorphin B, is also a significant intermediate. wikipedia.org

Subsequent processing of these larger peptides yields smaller, biologically active fragments. For example, dynorphin A (1-17) can be cleaved to produce shorter forms such as dynorphin A (1-8). semanticscholar.org Dynorphin (1-10) amide is a synthetic analog of the naturally occurring dynorphin A sequence, modified with a C-terminal amide to enhance its stability. ingentaconnect.comnovoprolabs.com

Below is a table summarizing the major post-translational products of prodynorphin.

Major Post-Translational Products of Prodynorphin| Precursor/Intermediate | Cleavage Product(s) | Primary Function/Characteristic |

|---|---|---|

| Prodynorphin | α-neoendorphin, Big Dynorphin | Initial cleavage products by prohormone convertases. |

| Big Dynorphin | Dynorphin A, Dynorphin B | Further processing yields these primary dynorphin peptides. researchgate.net |

| Dynorphin A (1-17) | Dynorphin A (1-8) | A major, potent opioid peptide subject to further cleavage. semanticscholar.org |

Enzymatic Degradation and Metabolism of Dynorphin Peptides

Endogenous dynorphin peptides are subject to rapid degradation by various peptidases in the body. tandfonline.comtandfonline.com This enzymatic breakdown is a key factor limiting their duration of action. The metabolic process involves the cleavage of peptide bonds, leading to the formation of smaller, often inactive, fragments. ingentaconnect.com

The degradation of dynorphin peptides is primarily carried out by exopeptidases, which cleave amino acids from either the N-terminus (aminopeptidases) or the C-terminus (carboxypeptidases). ingentaconnect.com Aminopeptidases are responsible for cleaving the N-terminal tyrosine residue, which is crucial for the opioid activity of dynorphins. ingentaconnect.comnih.gov Carboxypeptidases act on the C-terminal end of the peptides. ingentaconnect.com The combined action of these enzymes leads to the rapid inactivation of dynorphins in biological fluids and tissues. nih.govnih.gov For instance, in human plasma and cerebrospinal fluid (CSF), dynorphin A (1-13) is metabolized by both aminopeptidases and carboxypeptidases. ingentaconnect.com

The inherent instability of natural dynorphin peptides has led to the development of synthetic analogs with increased resistance to enzymatic degradation. This compound is one such analog. The amidation of the C-terminus protects the peptide from the action of carboxypeptidases, thereby increasing its half-life. ingentaconnect.com

Studies have shown that while natural dynorphin A peptides are rapidly degraded in human plasma, with a half-life of less than a minute for Dyn A(1-13), the C-terminally protected this compound exhibits significantly greater stability. ingentaconnect.com Research indicates that the half-life of this compound in human blood is approximately 10 minutes. ingentaconnect.com This enhanced stability is a direct result of the C-terminal amide group, which provides a steric block against enzymatic attack. ingentaconnect.com

The following table provides a comparative overview of the stability of different dynorphin peptides.

In Vitro Half-Life of Dynorphin Peptides| Peptide | Biological Matrix | Half-Life | Reference |

|---|---|---|---|

| Dynorphin A (1-13) | Human Blood | < 1 minute | ingentaconnect.com |

| Dynorphin A (1-17) | Human Blood | ~180 minutes | ingentaconnect.comnih.gov |

| This compound | Human Blood | ~10 minutes | ingentaconnect.com |

The metabolic fate of dynorphin peptides can be significantly influenced by the local microenvironment, including pH and the presence of inflammation. researchgate.netnih.gov Inflammatory conditions can alter the expression and activity of peptidases, thereby affecting the rate and pattern of dynorphin degradation. researchgate.net

Studies have shown that the degradation of dynorphin A (1-17) is pH-dependent. At a lower, more acidic pH of 5.5, which is characteristic of inflamed tissues, the rate of fragmentation of dynorphin A (1-17) is slower compared to the physiological pH of 7.4. researchgate.netnih.gov This suggests that in an inflammatory environment, dynorphin peptides may have a longer duration of action. Furthermore, the severity of inflammation can also impact metabolism, with more extensive degradation observed in more severely inflamed tissues. researchgate.netnih.gov The specific fragments produced can also differ depending on the pH, with some metabolites being unique to the inflammatory acidic environment. researchgate.netnih.gov

The table below summarizes the effect of pH on the metabolism of N-terminal dynorphin fragments.

Influence of pH on the Metabolism of N-Terminal Dynorphin Fragments| Dynorphin Fragment | Metabolic Rate at pH 5.5 vs. pH 7.4 | Reference |

|---|---|---|

| DYN 1-15 | Slower | researchgate.netnih.gov |

| DYN 1-11 | Slower | researchgate.netnih.gov |

| DYN 1-10 | Slower | researchgate.netnih.gov |

Receptor Pharmacology of Dynorphin 1 10 Amide

Kappa Opioid Receptor (KOR) Interactions

Dynorphin (B1627789) (1-10) amide is recognized as a potent analog of longer dynorphin peptides, such as dynorphin A (1-13). cas.cz Its interaction with the KOR is a key aspect of its biological activity.

Binding Affinity and Selectivity Profiles of Dynorphin (1-10) Amide for KOR

This compound demonstrates a high affinity and selectivity for the KOR. google.com This selectivity allows it to produce specific pharmacological effects mediated by the KOR. google.com The high selectivity for the KOR makes it a valuable tool for studying opioid receptor pharmacology and the physiological roles of the dynorphin system. google.com

Comparison with Other Dynorphin Peptides (e.g., Dynorphin (1-13))

While both this compound and its parent peptide, dynorphin A (1-13), interact with the KOR, there are differences in their pharmacological profiles. This compound has been reported to be a potent analog of dynorphin A (1-13). cas.cz Both peptides have been shown to exhibit analgesic activity under certain stress conditions, although they may not produce this effect on their own. cas.cz The amidation of the C-terminus in this compound can lead to an increase in KOR affinity, possibly by neutralizing unfavorable interactions with acidic residues in the extracellular loop of the receptor. ku.eduacs.org

In comparative studies, both dynorphin A (1-13) and this compound have been shown to prolong tail-flick latencies in mice when combined with stressors like forced swimming, indicating a potentiation of their analgesic effects under stress. cas.cz

Structural Determinants of KOR Activation and Selectivity

The high selectivity of dynorphin peptides for the KOR is influenced by specific structural features. The N-terminal "message" sequence of dynorphin is crucial for receptor activation, while the C-terminal "address" sequence is thought to contribute to receptor affinity and selectivity. ku.edu The interaction between the protonated amino group of the peptide and a key aspartate residue (D138) in the KOR is a critical factor for binding and activation for many KOR agonists. researchgate.net

The extracellular loop 2 of the KOR, which is rich in negatively charged amino acid residues, is believed to play a significant role in the high affinity and selectivity of dynorphin A. acs.org The amidation at the C-terminus of this compound may enhance its affinity for the KOR by favorably interacting with these acidic residues. ku.eduacs.org

Non-Opioid Receptor Interactions

Beyond its effects on opioid receptors, this compound also interacts with other receptor systems, notably the NMDA receptor.

N-Methyl-D-Aspartate (NMDA) Receptor Modulation

Dynorphins, including their shorter fragments, can modulate the activity of NMDA receptors. This interaction is distinct from their action on opioid receptors.

Research has indicated that dynorphin A and its fragments can produce a voltage-independent blockade of NMDA-activated currents in neurons. This means that the blocking action does not depend on the membrane potential of the cell. This non-competitive antagonism of NMDA receptors suggests a mechanism of action that is separate from the classical opioid receptor pathways and may contribute to the complex pharmacological effects of dynorphin peptides.

Specificity of Interaction Sites (e.g., Glycine (B1666218) Site, NR1 Subunit)

This compound, a truncated form of Dynorphin A, exhibits complex, non-opioid interactions with the N-methyl-D-aspartate (NMDA) receptor. Research indicates that various dynorphin peptides can directly modulate NMDA receptor function through a voltage-independent blocking action. medchemexpress.comglpbio.com Specifically, Dynorphin A (1-10) has been shown to block NMDA-activated currents with a half-maximal inhibitory concentration (IC50) of 42.0 μM. medchemexpress.comglpbio.com This blockade occurs regardless of the cell's membrane potential, suggesting a mechanism distinct from the voltage-dependent channel block by magnesium ions. glpbio.com

The interaction appears to be allosteric and is influenced by several factors, including extracellular pH. nih.gov The inhibitory effect of Dynorphin A on NMDA receptors is significantly enhanced under acidic conditions, with inhibition increasing three- to four-fold as the pH drops from 8.3 to 6.7. nih.gov This pH-dependent inhibition involves the specific structural characteristics of the peptide, particularly its positively charged amino acid residues. nih.gov

Furthermore, evidence suggests a specific interaction with the glycine co-agonist binding site on the NMDA receptor's NR1 subunit. nih.gov The NMDA receptor is a heteromeric complex, with the NR1 subunit being essential as it forms the binding site for the co-agonist glycine. csic.esembopress.org Studies using the longer fragment, Dynorphin A (1-13), which shares the initial Gly-Gly sequence with this compound, have demonstrated a potentiation of NMDA-activated currents, but only at low extracellular glycine concentrations. nih.gov This potentiation is maximal at glycine concentrations of 0.1 μM or less and diminishes as the glycine concentration increases. nih.gov This finding strongly supports the hypothesis that the glycine residues within the dynorphin peptide can interact with and act as an agonist at the glycine site on the NR1 subunit, thereby enhancing receptor function when the endogenous co-agonist is scarce. nih.gov The interaction site for dynorphin on the NMDA receptor is considered distinct from proton or redox modulation sites. nih.gov

Table 1: Interaction of Dynorphin Peptides with NMDA Receptors

| Peptide | Effect on NMDA Receptor | Key Findings | Citations |

|---|---|---|---|

| Dynorphin A (1-10) | Blocks NMDA-activated currents | IC50 of 42.0 μM; action is voltage-independent. | medchemexpress.comglpbio.com |

| Dynorphin A | pH-dependent inhibition | Inhibition is enhanced at lower extracellular pH; involves positively charged residues. | nih.gov |

| Dynorphin A (1-13) | Potentiation at low glycine levels | Potentiates NMDA currents at ≤ 0.1 μM glycine, suggesting interaction with the glycine site on the NR1 subunit. | nih.gov |

Acid-Sensing Ion Channel (ASIC) Modulation

Dynorphin peptides, including Dynorphin A and big dynorphin, are recognized as potent endogenous modulators of Acid-Sensing Ion Channels (ASICs), particularly the ASIC1a subtype. pnas.orgneurology.org These channels are proton-gated cation channels that are implicated in neuronal responses to extracellular acidosis. pnas.orgnih.gov The modulation by dynorphins is not mediated by opioid or bradykinin (B550075) receptors but occurs through a direct interaction with the channel itself. nih.gov

The primary mechanism of action involves the dynorphin peptide binding to a region on the extracellular domain of the ASIC1a subunit known as the "acidic pocket". pnas.orgacs.org This interaction alters the channel's gating properties. Specifically, dynorphins limit the process of steady-state desensitization, which normally occurs during prolonged or gradual decreases in pH. nih.govnih.gov By reducing steady-state desensitization, dynorphins cause an acidic shift in the pH dependence of this process, meaning a more acidic environment is required to desensitize the channel. nih.gov This ultimately enhances ASIC1a activity and potentiates acid-activated currents, which can exacerbate neuronal injury during extended periods of acidosis, such as those that occur during an ischemic stroke. nih.govnih.govacs.org

The interaction is primarily driven by electrostatic forces between the highly basic dynorphin peptides and the acidic residues in the channel's extracellular domain. pnas.orgacs.org Big dynorphin is considered the most potent endogenous modulator of ASICs discovered to date. pnas.org

Table 2: Modulation of ASIC1a by Dynorphin Peptides

| Peptide | Effect on ASIC1a | Mechanism of Action | Citations |

|---|---|---|---|

| Dynorphin A / Big Dynorphin | Potentiation of acid-activated currents | Limits steady-state desensitization by directly binding to the "acidic pocket" in the extracellular domain. | pnas.orgnih.govnih.govacs.org |

| Dynorphin A / Big Dynorphin | Shifts pH dependence | Causes an acidic shift for steady-state desensitization, requiring a lower pH to inactivate the channel. | nih.gov |

Potential Interactions with Other Neurotransmitter Receptors (e.g., Bradykinin, Muscarinic)

Beyond its interactions with opioid and NMDA receptors and ASICs, dynorphin peptides can engage with other neurotransmitter receptor systems, notably bradykinin and muscarinic receptors.

Bradykinin Receptors: Dynorphin A and its fragments can produce non-opioid excitatory effects by directly interacting with bradykinin receptors (BRs). u-tokyo.ac.jpnih.gov This interaction does not require the N-terminal tyrosine residue, which is crucial for opioid receptor affinity. acs.org Studies have shown that dynorphin peptides can activate bradykinin receptors, leading to a subsequent influx of calcium in sensory neurons. u-tokyo.ac.jp This interaction is considered a key mechanism behind the hyperalgesic effects observed with spinal administration of dynorphin. u-tokyo.ac.jpnih.gov Antagonists for the bradykinin B2 receptor can block the neuroexcitatory effects induced by dynorphin fragments, confirming the involvement of this receptor system. nih.gov Given that fragments lacking the initial tyrosine residue are active at bradykinin receptors, it is plausible that this compound also engages this target. nih.govacs.org

Muscarinic Receptors: Research has demonstrated that Dynorphin A can allosterically modulate muscarinic acetylcholine (B1216132) receptors. nih.gov In radioligand binding assays using rat heart and cerebral cortex tissue, Dynorphin A was found to inhibit the binding of muscarinic ligands. nih.gov This interaction is characterized as allosteric, meaning the peptide binds to a site on the receptor that is distinct from the primary ligand binding site, thereby altering the receptor's conformation and affinity for its ligand. nih.gov The number of basic amino acid residues in the dynorphin peptide appears to be an important factor in this allosteric interaction, suggesting that the highly basic nature of this compound could enable a similar modulatory role. nih.gov

Table 3: Interactions of Dynorphin Peptides with Bradykinin and Muscarinic Receptors

| Receptor System | Interacting Peptide(s) | Effect | Mechanism | Citations |

|---|---|---|---|---|

| Bradykinin Receptors | Dynorphin A and its fragments | Activation, leading to Ca2+ influx and neuroexcitation | Direct agonist action at bradykinin receptors (e.g., B2). | u-tokyo.ac.jpnih.gov |

| Muscarinic Receptors | Dynorphin A | Inhibition of ligand binding | Allosteric modulation of the receptor. | nih.govingentaconnect.com |

Cellular and Molecular Mechanisms of Dynorphin 1 10 Amide Action

G Protein-Coupled Receptor Signaling Cascades

Upon binding to the KOR, Dynorphin (B1627789) (1-10) amide induces a conformational change in the receptor, which in turn activates associated heterotrimeric G proteins, specifically those of the Gi/o family. nih.govnih.gov This activation is a critical step that triggers downstream signaling pathways.

The activation of Gi/o proteins by the KOR-ligand complex leads to the inhibition of adenylyl cyclase activity. nih.govnih.govmedchemexpress.com Adenylyl cyclase is an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger involved in numerous cellular functions. By inhibiting adenylyl cyclase, Dynorphin (1-10) amide effectively reduces intracellular cAMP levels. elifesciences.orgresearchgate.net This reduction in cAMP can influence the activity of protein kinase A (PKA) and other cAMP-dependent pathways, ultimately altering gene expression and cellular function. researchgate.netu-tokyo.ac.jp Studies using transfected HEK293 cells have demonstrated that dynorphin fragments can inhibit cAMP production, indicating their agonist activity at opioid receptors. researchgate.netfrontiersin.org

Research suggests that different dynorphin peptides can exhibit biased agonism, meaning they can preferentially activate certain signaling pathways over others. While some dynorphin peptides may be relatively unbiased, acting as equipotent agonists for both G protein signaling and β-arrestin recruitment, others may show a bias towards one pathway. frontiersin.org For instance, some synthetic dynorphin analogs have been shown to be biased towards cAMP signaling over pERK activity. frontiersin.org This functional selectivity is an area of active investigation, as it could lead to the development of therapeutic agents with more specific effects and fewer side effects. nih.gov

Modulation of Intracellular Ion Fluxes (e.g., Ca2+ Currents)

Dynorphin peptides can modulate intracellular ion concentrations, particularly calcium (Ca2+). researchgate.net While opioid receptor activation is typically associated with the inhibition of voltage-sensitive calcium channels, some studies have shown that dynorphin A and its fragments can induce an increase in intracellular calcium. nih.govnih.gov This effect may be mediated through non-opioid mechanisms, such as interaction with bradykinin (B550075) receptors, which can lead to calcium influx via voltage-sensitive calcium channels. researchgate.netu-tokyo.ac.jpwikipedia.org This modulation of calcium levels can have significant impacts on neurotransmitter release and neuronal excitability. nih.gov

Downstream Intracellular Signaling Pathways (e.g., pERK, mTOR)

The activation of KOR by dynorphin peptides can influence several downstream intracellular signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, which involves the phosphorylation of extracellular signal-regulated kinase (pERK). frontiersin.orgwikipedia.org The pERK pathway is often linked to β-arrestin recruitment and can play a role in receptor internalization and desensitization. frontiersin.org Another important downstream pathway is the mTOR (mammalian target of rapamycin) signaling pathway. elifesciences.orgnih.gov Activation of mTOR has been implicated in some of the aversive effects associated with KOR activation. nih.gov Some studies suggest that dynorphin can inhibit neuronal autophagy by activating the mTOR signaling pathway. tandfonline.comresearchgate.net

Regulation of Gene Expression (e.g., Prodynorphin)

The cellular signaling events initiated by this compound can ultimately lead to changes in gene expression. One of the key genes regulated is the prodynorphin (PDYN) gene itself. wikipedia.orggenecards.org The PDYN gene encodes the precursor protein from which various dynorphin peptides, including dynorphin A, are derived. wikipedia.orgnih.gov Stress and certain pathological conditions can increase prodynorphin gene expression. nih.gov This regulation can occur through transcription factors like CREB (cAMP response element-binding protein), which can be influenced by the signaling cascades mentioned above. wikipedia.org This creates a feedback loop where the product of the gene can influence its own expression.

Interactive Data Tables

Table 1: Effects of Dynorphin Peptides on G-Protein and β-Arrestin Pathways

| Peptide | G-Protein Activation (cAMP Inhibition) | β-Arrestin Recruitment | Bias | Reference |

|---|---|---|---|---|

| Dynorphin A | Full Agonist | Partial Recruitment | G-protein biased | frontiersin.org |

| U50,488 | Full Agonist | Full Recruitment | Unbiased | frontiersin.org |

| Nalfurafine | Full Agonist | Full Recruitment | Unbiased | frontiersin.org |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Adenylyl cyclase |

| β-Arrestin |

| Bradykinin |

| cAMP |

| CREB |

| This compound |

| Dynorphin A |

| G protein |

| KOR (kappa-opioid receptor) |

| mTOR |

| pERK |

| PKA (protein kinase A) |

Physiological and Pathophysiological Roles of the Dynorphin/kor System in Preclinical Models

Nociception and Pain Modulation in Animal Models

The influence of Dynorphin (B1627789) (1-10) amide on pain perception is nuanced, with its effects being highly dependent on the physiological state of the animal, particularly the presence of stress.

Under normal, non-stressed conditions, Dynorphin (1-10) amide does not exhibit significant analgesic activity on its own. theinterstellarplan.comgoogle.com Studies in mice using the tail-flick test have shown that intracerebroventricular administration of this peptide fragment does not produce a notable antinociceptive effect when compared to control subjects. theinterstellarplan.com This lack of inherent analgesic action under baseline conditions suggests that its primary role in pain modulation may not be as a direct-acting analgesic but rather as a modulator of other systems or under specific physiological conditions.

A key finding in preclinical research is the ability of this compound to potentiate analgesia in the presence of strong stressors. theinterstellarplan.comresearchgate.netresearchgate.net While inactive on its own, when combined with stressors such as forced swimming or whole-body vibration, this compound significantly prolongs tail-flick latencies in mice, indicating an enhanced analgesic effect. theinterstellarplan.com This potentiation of stress-induced analgesia by this compound was found to be inhibited by the opioid antagonist naloxone, suggesting an opioid receptor-mediated mechanism. theinterstellarplan.com However, this effect appears to be dependent on the intensity of the stressor, as weak immobilization stress in combination with this compound did not result in increased tail-flick latencies. theinterstellarplan.com

Research using the hot plate test in mice further supports the stress-dependent analgesic effect of this compound. researchgate.netresearchgate.net In these studies, the method of administration itself was found to be a significant stressor that influenced the outcome. When administered via a stressful freehand intracerebroventricular injection, this compound produced an analgesic effect; however, no such effect was observed when administered through a less stressful, pre-implanted cannula. researchgate.netresearchgate.net

Table 1: Preclinical Studies on the Antinociceptive Effects of this compound

| Animal Model | Nociceptive Test | Conditions | Outcome |

|---|---|---|---|

| Male ICR Mice | Tail-flick test | Non-stressed | No analgesic activity |

| Male ICR Mice | Tail-flick test | Forced swimming stress | Prolonged tail-flick latencies |

| Male ICR Mice | Tail-flick test | Whole body vibration stress | Prolonged tail-flick latencies |

| Male ICR Mice | Tail-flick test | Weak immobilization stress | No increase in tail-flick latencies |

| Mice | Hot plate test | Stressful i.c.v. injection | Analgesic effect observed |

| Mice | Hot plate test | Non-stressful i.c.v. injection | No analgesic effect observed |

Based on a review of the available scientific literature, there is a lack of specific preclinical data concerning the direct role of this compound in the mechanisms of hyperalgesia (increased sensitivity to painful stimuli) and allodynia (pain resulting from a stimulus that does not normally provoke pain).

Role in Neuropsychiatric Phenotypes in Animal Models

The broader dynorphin/KOR system has been extensively implicated in the modulation of mood and emotional behaviors. However, the specific contributions of the this compound fragment to these processes are not well-defined in the current body of preclinical research.

There is currently a paucity of specific preclinical studies investigating the effects of this compound on anxiety-like behaviors in animal models.

Similarly, the role of this compound in depressive-like states in animal models has not been specifically elucidated in the available preclinical research literature.

Stress Response Systems (e.g., HPA Axis Interactions)

The dynorphin/KOR system is intricately linked with the body's stress response, particularly through its interactions with the hypothalamic-pituitary-adrenal (HPA) axis. Activation of the KOR system is both a consequence and a cause of stress hormone release, creating a feedback loop that can have significant behavioral implications. nih.gov

Stressful stimuli trigger the release of corticotropin-releasing factor (CRF), a key initiator of the HPA axis stress response. nih.gov Research in animal models has demonstrated a direct causal link where stress-induced CRF release subsequently initiates dynorphin release and KOR activation. nih.gov This suggests that dynorphin/KOR signaling occurs downstream of CRF activity. nih.gov For instance, KOR antagonists have been shown to block CRF-induced conditioned place aversion and anxiety-like behaviors in rodents. nih.gov

Imaging studies in mice, using a phospho-selective antibody to detect activated KOR, have revealed that both stress and direct administration of CRF cause dynorphin-dependent KOR activation in several brain regions critical for emotional regulation, including the basolateral amygdala, nucleus accumbens, dorsal raphe, and hippocampus. jneurosci.org This convergence of stress-induced aversive inputs on the dynorphin system highlights its role as a key mediator of the negative affective states, or dysphoria, associated with stress. jneurosci.org

The interaction is bidirectional; KOR activation can also stimulate the HPA axis, primarily by increasing CRF release from the paraventricular nucleus of the hypothalamus (PVN). frontiersin.org This contributes to the hormonal stress response. frontiersin.org The amygdala, a brain region rich in both dynorphin and KOR, is heavily involved in processing stress-related information and fear responses. frontiersin.org Psychological stress increases dynorphin/KOR activity in the basolateral amygdala (BLA), and this activation is necessary for various stress-related and aversive behaviors. frontiersin.org Interestingly, acute forced swim stress and CRF both increase the phosphorylation of KOR in the BLA, but not in the central nucleus of the amygdala (CeA). frontiersin.org

The following table summarizes key findings from preclinical studies on the interaction between the Dynorphin/KOR system and stress response systems.

| Model/Stimulus | Brain Region | Key Finding | Reference |

| Forced Swim Stress (Mice) | Basolateral Amygdala (BLA) | Increased KOR phosphorylation (activation). | frontiersin.org |

| Corticotropin-Releasing Factor (CRF) Administration (Mice) | Basolateral Amygdala (BLA) | Increased KOR phosphorylation (activation). | frontiersin.org |

| Unescapable Tail Shock (Rats) | Central Nucleus of the Amygdala (CeA) | Increased Dynorphin A (1-8) immunoreactivity. | frontiersin.org |

| Forced Swim Stress (Mice) | Multiple (BLA, NAcc, Dorsal Raphe, Hippocampus) | Dynorphin-dependent KOR activation. | jneurosci.org |

| Social Defeat Stress (Mice) | Basolateral Amygdala (BLA) | Increased dynorphin expression after 14 days. | frontiersin.org |

Reward Systems and Addiction-Related Behaviors (e.g., Opioid Withdrawal, Drug Self-Administration, Relapse)

The dynorphin/KOR system is often described as mediating the "dark side" of addiction, contributing to the negative emotional states that drive compulsive drug-seeking and relapse. yourbrainonporn.comnih.gov Activation of KORs generally opposes the rewarding effects of drugs of abuse by producing dysphoria and aversive states. nih.gov

Opioid Withdrawal: The dynorphin/KOR system plays a significant role in the aversive emotional state associated with opioid withdrawal. researchgate.net In preclinical models of acute morphine dependence, blockade of KORs attenuates the development of conditioned place aversion (CPA) associated with withdrawal. researchgate.net This suggests that an upregulation of the dynorphin/KOR system contributes to the negative affective component of withdrawal. researchgate.net In morphine-dependent mice, blocking KORs in the dorsal hippocampus was found to decrease naloxone-precipitated CPA. researchgate.net

Drug Self-Administration: The role of the dynorphin/KOR system in drug self-administration is complex. While some studies have shown that KOR agonists can reduce drug intake, KOR antagonists have been shown to reduce addiction-like behaviors. yourbrainonporn.comnih.gov For example, KOR inhibition reduces ethanol (B145695) intake in dependent animals and motivation to self-administer cocaine in animals exposed to chronic stress. yourbrainonporn.comnih.gov Cocaine self-administration in rats has been shown to heighten the activity of the dynorphin/KOR system, which could contribute to a state of low dopamine (B1211576) (hypodopaminergia) and promote the progression of addiction. nih.gov Specifically, cocaine self-administration enhances KOR-induced inhibition of dopamine release in the nucleus accumbens and elevates levels of prodynorphin (Pdyn) transcripts in the nucleus accumbens and ventral tegmental area (VTA). researchgate.net

Relapse: Stress is a major trigger for relapse to drug-seeking behavior, and the dynorphin/KOR system is a critical mediator of this effect. nih.gov In animal models, stress-induced reinstatement of cocaine seeking is prevented by KOR antagonists. nih.gov Similarly, direct stimulation of KORs with a selective agonist can reinstate extinguished cocaine-seeking behavior. nih.gov This KOR-dependent reinstatement has been observed across different species and models, including cocaine conditioned place preference and drug self-administration. nih.gov

The table below outlines key preclinical findings regarding the role of the Dynorphin/KOR system in addiction-related behaviors.

| Addiction Phase | Drug | Animal Model | Key Finding | Reference |

| Withdrawal | Morphine | Mice | KOR antagonist attenuates conditioned place aversion. | researchgate.net |

| Self-Administration | Cocaine | Rats | Self-administration enhances KOR-mediated inhibition of dopamine release. | nih.govresearchgate.net |

| Self-Administration | Ethanol | Rats | KOR antagonists reduce ethanol consumption, especially in dependent animals. | nih.govplos.org |

| Relapse | Cocaine | Rodents | KOR antagonists prevent stress-induced reinstatement of cocaine seeking. | nih.gov |

| Relapse | Ethanol | Rats | KOR agonist reinstates responding for ethanol after extinction. | nih.gov |

Modulation of Learning and Memory Processes

The dynorphin/KOR system is also involved in the modulation of cognitive functions, including learning and memory. nih.gov Activation of this system can disrupt cognitive processes, particularly under conditions of stress or drug withdrawal. nih.gov

In male mice, acute morphine withdrawal was found to evoke dynorphin release in the medial prefrontal cortex (PFC) and disrupt cognitive function by activating local KORs. nih.gov This suggests that the cognitive deficits experienced during withdrawal may be mediated by dynorphin. nih.gov Furthermore, optogenetic stimulation of dynorphin-producing neurons in the PFC was sufficient to disrupt performance in a working memory task. nih.gov

The system's influence extends to spatial learning and memory. In a rat model of cognitive deficits associated with binge-like alcohol exposure, ethanol treatment impaired performance in the Water Maze Task, upregulated dynorphins, and increased glutamate (B1630785) levels in the hippocampal CA3 region. researchgate.net Administration of a long-acting KOR antagonist reversed these changes, normalizing both glutamate neurotransmission and cognitive performance. researchgate.net This indicates that impairments in spatial learning and memory induced by binge alcohol are mediated through KOR activation by the upregulated dynorphins. researchgate.net

| Condition | Cognitive Domain | Animal Model | Key Finding | Reference |

| Morphine Withdrawal | Working Memory | Mice | Dynorphin release in the prefrontal cortex disrupts cognitive function. | nih.gov |

| Binge Ethanol Exposure | Spatial Learning & Memory | Rats | KOR antagonist reverses ethanol-induced impairments and normalizes hippocampal glutamate. | researchgate.net |

| Baseline | General Cognition | Mice | Disruption of the dynorphin/KOR system does not affect learning in the absence of stress. | jneurosci.org |

Involvement in Epilepsy Models

Preclinical evidence strongly suggests that the endogenous dynorphin/KOR system plays a predominantly anticonvulsant and neuroprotective role. oup.comfrontiersin.org In animal models, low levels of dynorphin are associated with increased seizure susceptibility. frontiersin.org

Mice lacking the prodynorphin gene (prodynorphin-deficient mice) exhibit a significantly reduced seizure threshold when challenged with a GABAA antagonist. oup.com These mice also show faster seizure onset and prolonged seizure activity after intracisternal injection of kainic acid. oup.com This increased susceptibility to seizures can be rescued by a KOR-specific agonist, but not by mu or delta-opioid receptor agonists, confirming the critical role of KOR activation in this protective effect. oup.com

In a model of temporal lobe epilepsy induced by local injection of kainic acid into the hippocampus, prodynorphin knockout mice displayed more extensive neuronal loss and granule cell layer dispersion compared to wild-type littermates. oup.com Furthermore, in a kindling model of epilepsy, dynorphin-deficient mice showed significantly faster progression to more severe seizures. oup.com

Conversely, activation of KORs has been shown to protect against seizure-induced brain injury. nih.gov In a pilocarpine-induced rat model of epilepsy, there was decreased expression of prodynorphin. nih.gov Treatment that activated KORs was found to alleviate seizure-like neuron injury in vitro. nih.gov

| Epilepsy Model | Animal | Key Finding | Implication | Reference |

| Pentylenetetrazole Infusion | Prodynorphin knockout mice | Reduced seizure threshold. | Dynorphin has an anticonvulsant effect. | oup.com |

| Kainic Acid Injection (intracisternal) | Prodynorphin knockout mice | Faster seizure onset and prolonged seizure activity. | Dynorphin modulates seizure duration and initiation. | oup.com |

| Kainic Acid Injection (intrahippocampal) | Prodynorphin knockout mice | Increased neuronal loss and hippocampal reorganization. | Dynorphin has a neuroprotective role. | oup.com |

| Pentylenetetrazole Kindling | Prodynorphin knockout mice | Faster kindling progression. | Dynorphin protects against epileptogenesis. | frontiersin.org |

| Pilocarpine-induced Epilepsy | Rats | Decreased prodynorphin expression in hippocampal tissues. | Dynorphin system is dysregulated in epilepsy. | nih.gov |

Implications in Schizophrenia Models

The dynorphin/KOR system's ability to modulate dopamine transmission provides a strong rationale for its potential involvement in the pathophysiology of schizophrenia. nih.gov KORs are located on the presynaptic axons of dopamine neurons in both the mesolimbic and nigrostriatal pathways. nih.gov

The effects of KOR stimulation on dopamine are complex and depend on the duration of the stimulation. nih.gov

Acute KOR activation negatively regulates dopamine release. In rodent studies, systemic administration of a selective KOR agonist reduces dopamine levels in the mesolimbic and nigrostriatal pathways. nih.gov

Chronic KOR stimulation , however, leads to an increase in dopamine release in response to a stimulus or dopaminergic drugs. nih.govresearchgate.net This chronic activation can also induce a sensitization of D2 dopamine receptors. nih.gov

Given that schizophrenia is associated with an imbalance in dopamine signaling, the modulatory effects of the KOR system are highly relevant. nih.gov The psychotomimetic effects observed in humans following administration of KOR agonists, which can mimic some symptoms of schizophrenia, further support this link. frontiersin.org Additionally, ketamine, a drug used to model certain aspects of schizophrenia in animals, acts as an antagonist at both NMDA receptors and KORs, although the direct contribution of its action on KORs to its behavioral effects is still being clarified. frontiersin.org

Preclinical evidence suggests that KOR antagonists may have therapeutic potential for both the positive and negative symptoms of schizophrenia. nih.gov

Neuroendocrine Regulation in Animal Models (e.g., Prolactin Secretion)

The dynorphin/KOR system is also involved in neuroendocrine regulation. Early studies have indicated that dynorphin can affect endocrine function. nih.gov While the prompt focuses on preclinical models, it is worth noting the broader context of opioid effects on hormone secretion. The specific role of this compound in regulating hormones like prolactin in animal models is an area of ongoing research, with the broader dynorphin system known to influence pituitary hormone release.

Metabolic Regulation and Energy Homeostasis in Animal Models

The dynorphin/KOR system has been implicated in the regulation of feeding behavior, metabolism, and energy homeostasis. researchgate.net Studies in mice lacking dynorphin peptides have revealed a role for this system in modulating metabolic changes associated with different diets and feeding schedules. researchgate.net

In one study, dynorphin knockout (KO) mice were exposed to either a normal diet or a high-fat diet (HFD) with either time-restricted or ad libitum (AL) access to food. researchgate.net Unexpectedly, under certain conditions (females on time-restricted HFD and males on ad libitum normal or HFD), the dynorphin KO mice showed a significantly increased body weight gain compared to wild-type (WT) controls. researchgate.net This suggests that the absence of dynorphin can lead to an uncoupling between energy intake and body weight gain, where KO mice on a HFD become overweight despite normal food intake. researchgate.net

Furthermore, KOR levels were found to be higher in the ventral pallidum of WT mice after HFD feeding, suggesting that HFD enhances dynorphin signaling in this hedonic brain center to maintain energy homeostasis. researchgate.net The lack of this signaling in KO mice may contribute to their more pronounced metabolic phenotype under HFD conditions. researchgate.net These findings suggest that targeting KORs could be a potential strategy for managing obesity. researchgate.net

Immunomodulatory and Inflammatory Roles in Preclinical Contexts

The dynorphin/kappa-opioid receptor (KOR) system plays a complex and multifaceted role in the regulation of the immune system and inflammatory processes, as demonstrated in a variety of preclinical models. Activation of KORs, which are expressed on various immune cells, can lead to both pro- and anti-inflammatory effects depending on the context, cell type, and specific ligand. Endogenous opioid peptides, including dynorphins, are produced not only in the central and peripheral nervous systems but also within the immune system itself, suggesting a localized, intrinsic mechanism for modulating immune responses, particularly during inflammation and tissue damage.

Research has shown that KOR agonists can exert significant anti-inflammatory effects. In preclinical studies, these agonists have been found to suppress the production of key pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in macrophages. scispace.com This suppression is partly achieved by inhibiting the nuclear translocation of NF-κB/p65, a critical transcription factor in the inflammatory cascade. scispace.comnih.gov This mechanism has been observed in models using lipopolysaccharide (LPS)-stimulated monocytes. scispace.comnih.gov Furthermore, KOR agonists have demonstrated the ability to decrease monocyte chemotaxis, further limiting the inflammatory response. scispace.com The anti-inflammatory properties of KOR activation are not limited to cytokine suppression; studies have also pointed to antiarthritic activity, with KOR agonists reducing signs of joint damage and inflammation in relevant models.

Conversely, some evidence points to a pro-inflammatory role for dynorphins, often mediated through non-opioid mechanisms. For instance, Dynorphin A has been shown to induce histamine (B1213489) release from mast cells and cause plasma extravasation, both of which are classic inflammatory responses. nih.gov These particular effects were not blocked by the opioid antagonist naloxone, indicating a mechanism independent of traditional opioid receptor signaling. nih.gov The levels of Dynorphin A are also found to be elevated in preclinical models of chronic inflammatory and neuropathic pain, suggesting its involvement in the maintenance of these pathological states. nih.gov

While extensive research has been conducted on various dynorphin fragments and synthetic KOR agonists, specific data on the immunomodulatory and inflammatory roles of this compound are limited in the existing scientific literature. One early study identified this compound as a more potent and selective analog of Dynorphin (1-13) in in-vitro assays, such as inhibiting the twitch of the mouse vas deferens. nih.gov In behavioral studies, while it did not produce analgesia on its own under normal conditions, its analgesic effects were potentiated in the presence of strong stressors, an effect that was sensitive to naloxone. cas.cz This connection to the stress response is relevant, as stress and inflammation are closely linked physiological processes. However, direct investigation into its effects on immune cell function, cytokine profiles, or specific inflammatory disease models is not extensively documented.

The table below summarizes key preclinical findings on the immunomodulatory and inflammatory effects of the broader dynorphin/KOR system.

| Preclinical Model | Key Findings | Proposed Mechanism of Action | Compound(s) Studied |

| LPS-stimulated THP-1 monocytes | Decreased NF-κB/p65 nuclear expression; reduced expression of IL-1β and TNF-α. | Inhibition of NF-κB nuclear translocation. | Dynorphin A (1-17), Dynorphin A (1-9), Dynorphin A (1-7), Dynorphin A (1-6), U-50488H |

| Rat Mast Cells | Induced histamine release. | Non-opioid receptor mediated. | Dynorphin A |

| Rat Skin | Induced plasma extravasation. | Non-opioid receptor mediated. | Dynorphin A (1-13) |

| Macrophages | Suppressed production of IL-6, IL-1β, and TNF-α; decreased monocyte chemotaxis. | KOR activation. | U-50488H |

| Freund's Complete Adjuvant (FCA) model of inflammatory pain (Rat) | Produced antinociceptive effects without affecting edema (swelling). | Opioid-like analgesic effect, not a direct anti-inflammatory event. | Novel Dynorphin-based peptides |

| Murine T-lymphocytes | Stimulated mitogen-induced proliferation. | Activation of kappa-opioid receptors on T-lymphocytes. | U-50488 |

Pharmacological Interventions and Analog Development Targeting Dynorphin 1 10 Amide Activity

Structure-Activity Relationship (SAR) Studies of Dynorphin (B1627789) (1-10) Amide Analogs

The structure-activity relationship (SAR) of dynorphin peptides is often understood through the "message-address" concept. The N-terminal sequence, typically the first four amino acids (Tyr-Gly-Gly-Phe), is considered the "message" responsible for activating opioid receptors. The C-terminal portion is the "address" domain, which imparts selectivity and affinity for the kappa opioid receptor (KOR). Extensive SAR studies have explored how modifications to both domains of dynorphin analogs, including Dynorphin (1-10) amide, alter their interaction with opioid receptors.

Modifications at both the N-terminus and C-terminus of dynorphin analogs have profound effects on their pharmacological properties.

N-terminal Modifications: The N-terminal tyrosine (Tyr¹) is crucial for opioid activity; its removal abolishes biological function. However, modifications to the N-terminal amine group can enhance activity. For instance, adding a benzyl (B1604629) group to the N-terminal tyrosine ([N-benzylTyr¹]Dyn A-(1-11)) can influence efficacy, creating partial agonists. Further substitutions, such as N-phenethyl and N-cyclopropylmethyl groups, have resulted in analogs with some of the highest KOR affinities.

C-terminal Modifications: The C-terminus plays a critical role in metabolic stability and receptor selectivity. Amidation of the C-terminus is a common strategy to protect the peptide from degradation by carboxypeptidases. This modification can significantly increase the peptide's half-life in plasma; for example, amidation of dynorphin A-(1-13) increases its stability 24-fold. However, the stability gain from amidation is sequence-dependent, as the half-life of Dynorphin A-(1-10) amide only increased from 1.3 to 3.3 minutes. Interestingly, converting the C-terminal carboxylic acid to an amide can also slightly enhance KOR affinity. The presence of basic amino acids in the C-terminal domain is also important for KOR interaction.

Systematic replacement of amino acids within the this compound sequence has provided detailed insights into the function of each residue. Alanine scanning, where individual amino acids are replaced by alanine, has been a particularly valuable tool.

Key findings from these studies include:

Tyr¹ and Phe⁴: These N-terminal aromatic residues are critical for opioid receptor affinity and KOR agonist potency.

Gly² and Gly³: Substitution of Gly² with D-alanine can lead to a loss of affinity for the KOR. Replacing Gly³ with proline in certain analogs has been shown to convert an agonist into a weak KOR antagonist with improved selectivity.

Arg⁶ and Arg⁷: These basic residues are significant contributors to KOR affinity and agonist potency. They are believed to form direct salt bridges with glutamic acid residues in the KOR binding pocket.

Lys¹⁰: In Dynorphin B amide, Lys¹⁰ contributes to opioid receptor affinity but not directly to KOR agonist potency.

Substitutions can also enhance selectivity for the KOR over mu (MOR) and delta (DOR) opioid receptors. Often, increased selectivity is achieved not by increasing KOR affinity, but by reducing affinity for MOR and DOR, suggesting that certain residues are more critical for binding to these other receptors.

| Position | Original Residue | Substitution | Impact on Activity | Reference |

|---|---|---|---|---|

| 1 | Tyr | F | Severe loss of affinity and potency | |

| 2 | Gly | D-Ala | Loss of affinity to KOR | |

| 3 | Gly | Pro | Can convert agonist to weak antagonist with improved selectivity | |

| 4 | Phe | Ala | Critical for receptor affinity and agonist potency | |

| 6 | Arg | Ala | Contributes to KOR affinity and agonist potency | |

| 7 | Arg | Ala | Contributes to KOR affinity and agonist potency | |

| 10 | Lys | Ala | Contributes to receptor affinity but not KOR agonist potency |

A major hurdle for the therapeutic use of peptide-based drugs like this compound is their rapid degradation by proteases in the body, leading to a very short half-life. To overcome this, several chemical modification strategies have been employed to create more stable analogs.

Amidation: As previously mentioned, converting the C-terminal carboxylic acid to an amide group protects the peptide from cleavage by carboxypeptidases, a common degradation pathway.

N-methylation: N-methylation involves adding a methyl group to the nitrogen atom of the peptide backbone. This modification can sterically hinder the approach of peptidases, thus preventing cleavage. N-methylation of the N-terminal Tyr¹ has been shown to be an effective strategy to protect against degradation by aminopeptidases.

Use of D-amino acids: Incorporating unnatural D-amino acids instead of the natural L-amino acids at specific positions can make the peptide unrecognizable to many proteases, thereby increasing its stability.

Cyclization: Constraining the peptide's flexible structure by creating a cyclic analog can also enhance metabolic stability. Cyclization can be achieved through various chemical linkages, such as amide bonds or ring-closing metathesis, which creates a stable carbon-carbon bond. For example, the cyclic analog Zyklophin exhibits enhanced stability compared to linear peptides.

Modulation of Opioid Tolerance and Withdrawal in Animal Models

The dynorphin/KOR system is deeply implicated in the negative affective states associated with opioid withdrawal and the development of tolerance. Dynorphin A(1-13) has been observed to produce modest reductions in mild opiate withdrawal symptoms in humans and can potentiate the analgesic effects of morphine in morphine-tolerant rats.

Studies in animal models have shown that chronic administration of opioids like morphine can lead to changes in the levels of dynorphin peptides in brain regions that are critical for pain modulation and reward, such as the nucleus accumbens and periaqueductal gray. The administration of substances that modulate the dynorphin system can, in turn, affect the development of opioid tolerance. For instance, the substance P fragment SP(1-7), which alters dynorphin B concentrations in the brain, was found to reduce the development of chronic morphine tolerance in rats. These findings suggest that developing analogs of this compound that can precisely modulate the KOR system could offer new avenues for managing opioid tolerance and withdrawal.

Development of KOR Agonists and Antagonists Based on Dynorphin Scaffolds

The dynorphin peptide structure has served as a versatile template for the rational design of both KOR agonists and antagonists. While KOR agonists are pursued for their potential as non-addictive analgesics, KOR antagonists are being investigated for treating depression, anxiety, and substance use disorders.

By systematically modifying the dynorphin sequence, researchers have successfully converted the endogenous agonist into potent and selective antagonists. A key example is Zyklophin , a cyclic analog of Dynorphin A. The cyclization between positions 5 and 8, combined with an N-benzyl modification at Tyr¹, transforms the peptide from an agonist into a highly selective KOR antagonist. Another linear peptide antagonist, Arodyn , was also developed through extensive SAR studies of Dynorphin A.

Conversely, iterative design strategies focusing on shorter fragments like Dynorphin (1-7) have led to the development of novel KOR agonists with improved metabolic stability and high receptor selectivity, making them promising leads for safer opioid analgesics.

A more sophisticated approach to KOR drug design is the concept of biased agonism, or functional selectivity. The KOR, like other G protein-coupled receptors (GPCRs), can signal through multiple intracellular pathways. The two primary pathways are the G protein-mediated pathway, which is generally associated with the desired therapeutic effects (like analgesia), and the β-arrestin pathway, which has been linked to adverse side effects such as dysphoria and sedation.

A biased agonist is a ligand that preferentially activates one signaling pathway over the other. The goal in KOR therapeutics is to develop G protein-biased agonists that retain the analgesic and antipruritic (anti-itch) properties of KOR activation while avoiding the negative effects mediated by β-arrestin. Several research groups are actively designing dynorphin-based peptides and other molecules with a signaling bias toward G protein activation. This strategy holds the promise of creating a new generation of KOR-targeted therapies with significantly improved side-effect profiles, potentially revolutionizing the treatment of pain and other conditions without the liabilities of current opioids.

Peptide-Based versus Small-Molecule Approaches

The development of therapeutic agents that modulate the activity of this compound, primarily through its interaction with the kappa-opioid receptor (KOR), has followed two principal strategies: the modification of the peptide structure itself and the design of non-peptidic, small molecules that mimic its action. nih.govnih.gov Both peptide-based and small-molecule approaches offer distinct advantages and face unique challenges in the quest to create effective and specific pharmacological tools. nih.govcreative-diagnostics.com

Peptide-Based Approaches

Peptide-based drug design leverages the structure of the endogenous ligand, Dynorphin, as a template. The primary advantage of this approach is the potential for high potency and selectivity. nih.gov Since these analogs are derived from the natural peptide, they often exhibit a strong binding affinity for the target receptor. creative-diagnostics.com Research has focused on modifying the this compound sequence to enhance its therapeutic properties. Key goals of these modifications include improving metabolic stability, as native peptides are often rapidly degraded by proteases, and refining receptor selectivity to minimize off-target effects. frontiersin.org

For instance, synthetic analogs of dynorphin have been created by altering the amino acid sequence. nih.gov Modifications such as protecting the terminal carboxy group or substituting specific amino acids have been explored to create more stable and potent molecules. frontiersin.orgnih.gov These highly potent and metabolically stable peptide analogs are considered promising leads for clinical translation, potentially lacking many of the significant side-effects common to other opioid analgesics. frontiersin.org However, peptide-based drugs generally face challenges such as poor oral bioavailability and limited ability to cross the blood-brain barrier, often necessitating administration via injection. cocerpeptides.com

Small-Molecule Approaches

In contrast, the small-molecule approach aims to create structurally distinct, non-peptide compounds that can activate or block the KOR. The main advantages of small molecules include their potential for oral administration, better metabolic stability, and enhanced penetration of the blood-brain barrier. nih.gov These characteristics generally make them more favorable for drug development from a practical standpoint. nih.gov

The development of small-molecule KOR agonists has been an active area of research. frontiersin.orgmdpi.com However, a significant challenge lies in achieving the high degree of selectivity that is often inherent to peptide-based ligands. researchgate.net A lack of specificity can lead to interactions with other opioid receptors (mu and delta) or unrelated targets, resulting in undesirable side effects. researchgate.net Despite these challenges, several selective small-molecule KOR agonists have been developed. frontiersin.org The goal for many of these compounds is to achieve "biased agonism," where the molecule selectively activates signaling pathways associated with therapeutic effects (like analgesia) while avoiding those linked to adverse effects like dysphoria. nih.gov

Comparative Analysis

The choice between a peptide-based and a small-molecule approach involves a trade-off between the high specificity typical of peptides and the favorable pharmacokinetic properties of small molecules. creative-diagnostics.com Peptide-based strategies start with a known high-affinity ligand, but require significant chemical modification to overcome inherent liabilities in stability and delivery. Small-molecule strategies offer better "drug-like" properties but face the hurdle of designing a novel structure that can replicate the specific receptor interactions of the endogenous peptide.

Below is an interactive table summarizing the key characteristics of each approach.

| Feature | Peptide-Based Approaches | Small-Molecule Approaches |

| Specificity | Generally high, mimicking the endogenous ligand. nih.gov | Can be more challenging to achieve high selectivity. researchgate.net |

| Potency | Often highly potent due to optimized receptor fit. frontiersin.org | Variable, dependent on successful molecular design. |

| Metabolic Stability | Typically low for native peptides; requires modification to improve. nih.govfrontiersin.org | Generally higher and more resistant to enzymatic degradation. creative-diagnostics.com |

| Blood-Brain Barrier | Poor penetration for most peptides. nih.gov | Can be designed for better CNS penetration. nih.gov |

| Oral Bioavailability | Generally low, often requiring injection. cocerpeptides.com | Can be designed for oral administration. creative-diagnostics.com |

| Developmental Origin | Based on the structure of the endogenous ligand (e.g., Dynorphin). frontiersin.org | Often identified through high-throughput screening or rational design. |

Advanced Research Methodologies for Dynorphin 1 10 Amide Studies

In Vitro Pharmacological Assays

In vitro assays are fundamental for characterizing the basic pharmacological properties of Dynorphin (B1627789) (1-10) amide at the molecular and cellular level. These assays provide a controlled environment to dissect the compound's affinity for and activity at specific opioid receptors.

Receptor binding assays are employed to determine the affinity of Dynorphin (1-10) amide for various opioid receptor subtypes, primarily the kappa (κ), mu (μ), and delta (δ) opioid receptors. A common technique is the radioligand displacement assay. In this method, a radiolabeled ligand with known affinity for a specific receptor subtype is incubated with cell membranes expressing that receptor. The ability of unlabeled this compound to displace the radioligand is measured, and from this, its inhibitory constant (Ki) can be calculated. A lower Ki value indicates a higher binding affinity.

Binding assays have indicated that this compound can displace the binding of radiolabeled ligands such as dihydromorphine (DHM) from opioid receptors. For instance, one study reported an IC50 value of 5 nM for this compound in displacing DHM binding, demonstrating its significant affinity for opioid receptors. nih.gov

Receptor Binding Affinity of this compound

| Compound | Receptor Target | Assay Type | Radioligand | IC50 (nM) |

|---|---|---|---|---|

| This compound | Opioid Receptors | Radioligand Displacement | Dihydromorphine (DHM) | 5 |

Functional assays are essential for determining whether the binding of this compound to an opioid receptor results in a biological response, and to quantify the potency and efficacy of this response.

Organ Bath Bioassays: The mouse vas deferens (MVD) bioassay is a classical and highly sensitive method for assessing the activity of opioid compounds. The vas deferens tissue contains a high density of κ-opioid receptors. Electrical stimulation of the tissue causes it to contract; opioid agonists inhibit these contractions in a dose-dependent manner. The concentration of the compound that produces a 50% inhibition of the twitch response (IC50) is a measure of its potency. This compound has been shown to be highly potent in this assay, with a reported IC50 of 0.3 nM. nih.gov

Cell-Based Signaling Assays: Modern cell-based assays provide a more direct measure of receptor activation by quantifying downstream signaling events. These assays often utilize cell lines genetically engineered to express a specific opioid receptor subtype.

GTPγS Binding Assay: This assay measures the activation of G-proteins, which is an early step in opioid receptor signaling. Agonist binding to the receptor promotes the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of G-protein activation. The potency (EC50) and efficacy (Emax) of this compound can be determined from concentration-response curves.

cAMP Assays: Opioid receptors are coupled to inhibitory G-proteins (Gi/o), which, when activated, inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The ability of this compound to inhibit forskolin-stimulated cAMP accumulation is a measure of its agonist activity.

Functional Activity of this compound

| Compound | Assay Type | Tissue/Cell Line | Parameter | Value (nM) |

|---|---|---|---|---|

| This compound | Mouse Vas Deferens Bioassay | Mouse Vas Deferens | IC50 | 0.3 |

In Vivo Animal Models and Behavioral Paradigms

In vivo animal models are indispensable for evaluating the physiological and behavioral effects of this compound in a whole organism. These models allow for the assessment of its potential therapeutic applications in areas such as pain, stress, anxiety, and addiction.

Nociceptive tests are used to evaluate the analgesic (pain-relieving) properties of compounds.

Tail-Flick Test: In this test, a beam of radiant heat is focused on the animal's tail, and the latency to flick the tail away from the heat source is measured. An increase in tail-flick latency indicates an analgesic effect. Studies have shown that while this compound may not have significant analgesic activity on its own in naive animals, it can modulate morphine-induced analgesia. nih.gov In morphine-tolerant animals, it has been observed to restore the analgesic efficacy of morphine. nih.gov

Hot Plate Test: This test measures the latency of the animal to react to a heated surface, typically by licking a paw or jumping. An increased latency suggests an analgesic response. Research indicates that the analgesic effects of this compound in the hot plate test can be influenced by stress. For instance, when administered via a stressful intracerebroventricular (i.c.v.) freehand injection, both Dynorphin A (1-13) and this compound produced an analgesic effect, which was not observed with a less stressful cannula administration. nih.govcas.cz

Effect of this compound in the Hot Plate Test in Mice

| Treatment Group | Hot Plate Latency (seconds ± S.D.) |

|---|---|

| Intact Controls | ~8 |

| Saline (freehand i.c.v.) | ~10 |

| This compound (freehand i.c.v.) | ~18 |

| Dynorphin A (1-13) (freehand i.c.v.) | ~20 |

**p<0.01 compared to saline controls. Data are approximate values based on graphical representation in the cited source. cas.cz

These models are used to investigate the potential role of this compound in modulating behaviors related to stress and anxiety.

Forced Swim Test: This test is a widely used model to screen for antidepressant-like activity. Animals are placed in a cylinder of water from which they cannot escape. The time they spend immobile (floating) is measured. A decrease in immobility time is indicative of an antidepressant-like effect. It has been observed that the stress of a freehand i.c.v. injection of saline can increase the time of immobility in the forced swim test, suggesting that the dynorphin system may be involved in stress-induced behavioral changes. nih.gov

Elevated Plus Maze: This test is used to assess anxiety-like behavior. The maze consists of two open arms and two enclosed arms. Anxious animals tend to spend more time in the enclosed arms, while a compound with anxiolytic (anti-anxiety) properties would increase the time spent in the open arms.

These models are employed to study the effects of this compound on the rewarding and addictive properties of drugs of abuse.

Conditioned Place Preference (CPP): This paradigm is used to measure the rewarding or aversive properties of a compound. Animals are conditioned to associate a specific environment with the administration of the test substance. If the substance is rewarding, the animal will spend more time in the environment paired with it. Conversely, if it is aversive, the animal will avoid that environment. The dynorphin/kappa opioid system is generally associated with dysphoria and is thought to oppose the rewarding effects of drugs like cocaine. Antagonism of the kappa opioid receptor can prevent stress-induced reinstatement of cocaine-induced conditioned place preference.

Molecular and Biochemical Techniques

Molecular and biochemical techniques provide fundamental insights into the function and regulation of the dynorphin system. These methods allow researchers to manipulate and observe the components of this system at a molecular level.

Gene Editing and Knockout Models (e.g., Prodynorphin-Deficient Mice)

The study of genetically modified animal models, particularly mice lacking the gene for prodynorphin (Pdyn), has been instrumental in understanding the physiological functions of dynorphin peptides. By observing the phenotype of these knockout mice, researchers can infer the roles of the absent peptides.

Research Findings:

Pain Perception: Studies using prodynorphin-deficient mice have revealed alterations in pain processing, particularly in chronic pain states. These models are crucial for dissecting the contribution of the endogenous dynorphin system to nociception.

Stress and Anxiety: The absence of prodynorphin-derived peptides has been linked to changes in stress responses and anxiety-like behaviors, highlighting the role of the dynorphin/kappa opioid receptor (KOR) system in mood regulation.

Addiction and Reward: Prodynorphin knockout mice exhibit altered responses to drugs of abuse, demonstrating the critical involvement of the dynorphin system in the brain's reward pathways and the development of addiction.

Table 1: Phenotypic Observations in Prodynorphin-Deficient Mice

| Physiological System | Observed Phenotype in Knockout Mice | Inferred Function of Dynorphin System |

| Nociception | Altered responses to painful stimuli | Modulation of pain signaling pathways |

| Mood Regulation | Changes in anxiety and depressive-like behaviors | Regulation of stress and emotional responses |

| Reward/Addiction | Modified sensitivity to rewarding and aversive effects of drugs | Control of motivation and reward-seeking behavior |

Electrophysiological Recordings (e.g., Whole-Cell Patch Clamp)

Electrophysiological techniques, such as the whole-cell patch-clamp method, allow for the direct measurement of the electrical properties of individual neurons. This enables researchers to study how this compound and related peptides modulate neuronal excitability and synaptic transmission.

Research Findings:

Ion Channel Modulation: Dynorphin peptides have been shown to modulate the activity of various ion channels. For instance, dynorphin A can decrease voltage-dependent calcium conductance in dorsal root ganglion neurons. theinterstellarplan.com This action reduces neurotransmitter release and inhibits neuronal firing.

Synaptic Inhibition: By acting on presynaptic KORs, dynorphins can inhibit the release of neurotransmitters like glutamate (B1630785) and acetylcholine (B1216132). This presynaptic inhibition is a key mechanism by which dynorphins regulate neural circuits.

Postsynaptic Effects: Dynorphins can also have postsynaptic effects, such as activating G-protein-coupled inwardly rectifying potassium (GIRK) channels, which leads to hyperpolarization of the neuronal membrane and a decrease in excitability.

Proteomic and Metabolomic Approaches (e.g., Mass Spectrometry for Peptide Analysis)

Mass spectrometry (MS) is a powerful analytical technique used for the identification, quantification, and structural characterization of peptides like this compound from complex biological samples.

Research Findings:

Peptide Identification: Techniques like MALDI imaging mass spectrometry have been used to identify and map the distribution of various prodynorphin-derived peptides in different brain regions. theinterstellarplan.com This allows for a detailed understanding of the localized processing of the precursor protein.

Metabolism Studies: MS-based approaches can track the bioconversion and degradation of dynorphin peptides. This is crucial for understanding the half-life and metabolic fate of compounds like this compound in biological systems. nih.gov

Quantitative Analysis: By coupling liquid chromatography with mass spectrometry (LC-MS), researchers can precisely quantify the levels of specific dynorphin peptides in tissues and fluids, providing insights into how their expression changes in different physiological and pathological conditions.

Immunochemical Techniques (e.g., KORp Immunoreactivity)

Immunochemical methods utilize antibodies to detect and localize specific molecules within tissues. Studying the immunoreactivity of the kappa opioid receptor (KOR), the primary target for this compound, is essential for understanding its sites of action.

Research Findings:

Receptor Localization: Immunohistochemistry has been used to map the distribution of KORs throughout the central and peripheral nervous systems. This reveals the specific neuronal populations and brain regions where dynorphin peptides can exert their effects.

Co-localization Studies: Immunoelectron microscopy allows for the visualization of KORs at the subcellular level, demonstrating their presence on specific compartments of neurons, such as axon terminals or dendrites. Studies have shown co-localization of KORs with dynorphin in vasopressin magnocellular neurosecretory neurons. theinterstellarplan.com

Changes in Receptor Expression: Immunochemical techniques can be used to quantify changes in KOR expression levels in response to various stimuli, such as chronic stress or drug exposure, providing a link between molecular changes and behavioral outcomes.

Computational and Structural Biology Approaches

Computational and structural biology methods provide a framework for understanding the molecular interactions that govern the function of this compound.

Molecular Docking and Dynamics Simulations

These computational techniques are used to predict and analyze the interaction between a ligand, such as this compound, and its receptor at an atomic level.

Research Findings:

Binding Pose Prediction: Molecular docking simulations can predict the most likely binding orientation of this compound within the binding pocket of the KOR. This information is critical for understanding the structural basis of its selectivity and potency.